molecular formula C16H23ClN4O2 B2419243 Tert-butyl 2-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate CAS No. 2378501-16-5

Tert-butyl 2-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate

Cat. No. B2419243
CAS RN: 2378501-16-5
M. Wt: 338.84
InChI Key: ZVGHBBZUQSDJNG-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate is a chemical compound that has attracted the attention of the scientific community due to its potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate is not fully understood. However, several studies have suggested that this compound exerts its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. Furthermore, it has been proposed that this compound may also act as a DNA intercalator, thereby disrupting DNA replication and leading to cell death.
Biochemical and Physiological Effects
Tert-butyl 2-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate has been shown to exhibit several biochemical and physiological effects. Studies have reported that this compound can induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth. Additionally, this compound has been shown to possess antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the major advantages of tert-butyl 2-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate is its potent antitumor activity against various cancer cell lines. Additionally, this compound possesses antimicrobial and antifungal properties, making it a promising candidate for the development of new antibiotics. However, one of the major limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

Several future directions for the research on tert-butyl 2-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate can be identified. Firstly, further studies are needed to elucidate the mechanism of action of this compound. Additionally, more research is needed to investigate the potential applications of this compound in the treatment of other diseases, such as fungal infections. Furthermore, the development of new synthetic methods for this compound that improve its solubility in water would be beneficial for its potential use in vivo. Finally, the development of analogs of this compound with improved pharmacological properties could lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of tert-butyl 2-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate involves the reaction of 2-chloropyrimidine-4-carboxylic acid with tert-butyl 2-amino-3-methylbutanoate in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The reaction mixture is then heated at reflux temperature for several hours to yield the desired product.

Scientific Research Applications

Tert-butyl 2-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate has been extensively studied for its potential applications as a therapeutic agent. Several research studies have reported that this compound exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to possess antimicrobial and antifungal properties, making it a promising candidate for the development of new antibiotics.

properties

IUPAC Name

tert-butyl 2-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN4O2/c1-15(2,3)23-14(22)20-8-4-6-16(9-20)10-21(11-16)12-5-7-18-13(17)19-12/h5,7H,4,6,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGHBBZUQSDJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CN(C2)C3=NC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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